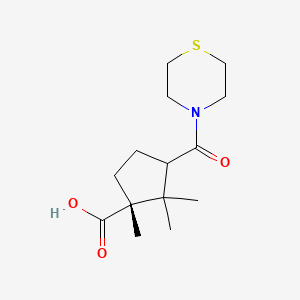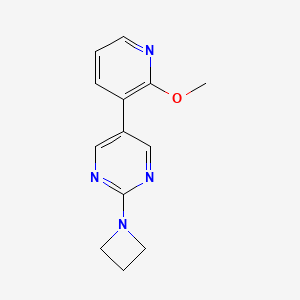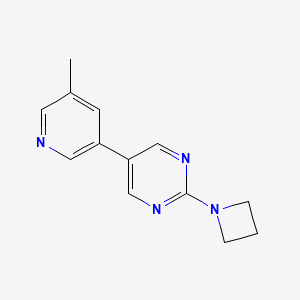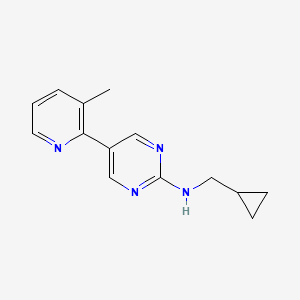
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid (TMTC) is a cyclic carboxylic acid that has several applications in scientific research. Its synthesis has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.
Applications De Recherche Scientifique
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid is not fully understood. However, it is believed that the carboxylic acid group of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid binds to the active site of enzymes, thus inhibiting their activity. The thiomorpholine group is thought to interact with the active site and promote the formation of a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in most solvents. Additionally, it is relatively non-toxic and has low reactivity. However, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid. One potential area of research is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted on the synthesis of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid derivatives, which may have different or improved properties. Furthermore, research could be conducted to develop new methods of synthesizing (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid or to improve existing methods. Finally, research could be conducted to investigate the use of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid in various applications, such as drug synthesis and catalysis.
Méthodes De Synthèse
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid can be synthesized from thiomorpholine-4-carbonyl chloride (TMCCl), which is derived from thiomorpholine, through a reaction with 1-chloromethylcyclopentane in the presence of a base. The reaction produces 1R-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid ((1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid) and 1-chloromethylcyclopentane. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene.
Propriétés
IUPAC Name |
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18)/t10?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCLWIVKCXITO-SBNLOKMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)C(=O)N2CCSCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)



![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)
